
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is an organic compound that features a cyclopropylamino group and a pyrazolyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with a suitable butanamide precursor, followed by the introduction of the 5-methyl-1h-pyrazol-1-yl group through a substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolyl derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
- 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide
Uniqueness
2-(Cyclopropylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific structural features, such as the cyclopropylamino group and the butanamide backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-(5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C11H18N4O/c1-8-4-6-13-15(8)7-5-10(11(12)16)14-9-2-3-9/h4,6,9-10,14H,2-3,5,7H2,1H3,(H2,12,16) |
InChI Key |
PLBLRNKNZVQUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C(=O)N)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


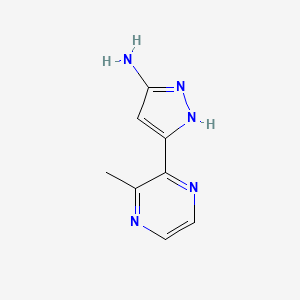
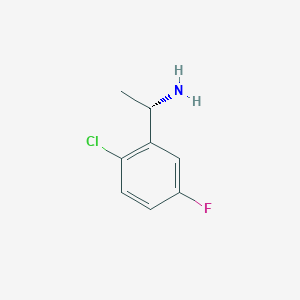
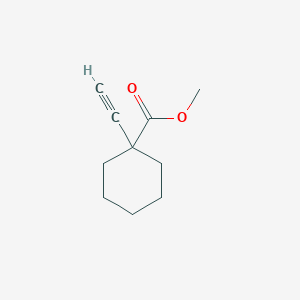
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
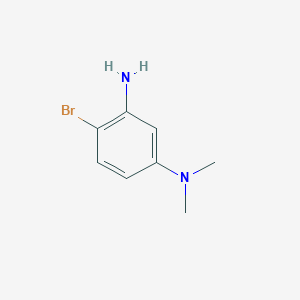
![1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
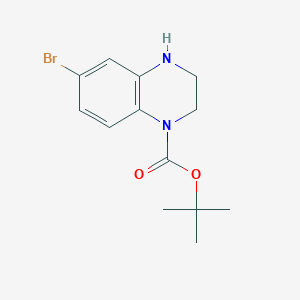
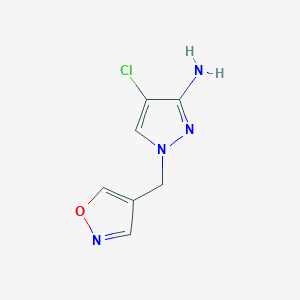
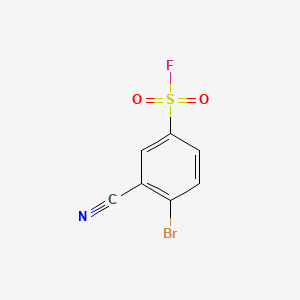
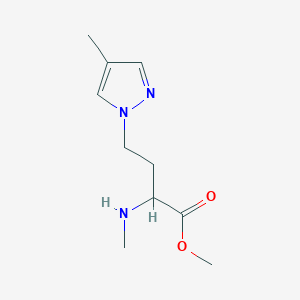
![(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15312352.png)

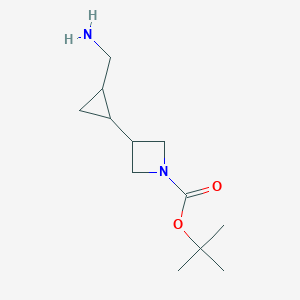
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanol](/img/structure/B15312364.png)
